REACTION_CXSMILES
|
C(OC1N=CC([NH:15][C:16]2[CH:21]=[C:20]([O:22][CH2:23][C:24]3[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=3)[CH:19]=[C:18]([Br:32])[CH:17]=2)=CC=1)C1C=CC=CC=1.C(OC1N=CC(N)=CC=1)C1C=CC=CC=1.BrC1C=C(OCC2C=CC(OC)=CC=2)C=C(Br)C=1.CC([O-])(C)C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[Br:32][C:18]1[CH:17]=[C:16]([NH2:15])[CH:21]=[C:20]([O:22][CH2:23][C:24]2[CH:25]=[CH:26][C:27]([O:30][CH3:31])=[CH:28][CH:29]=2)[CH:19]=1 |f:3.4,5.6.7.8.9|
|
Name
|
(6-benzyloxy-pyridin-3-yl)-[3-bromo-5-(4-methoxy-benzyloxy)-phenyl]-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=N1)NC1=CC(=CC(=C1)OCC1=CC=C(C=C1)OC)Br
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=N1)N
|
Name
|
|
Quantity
|
126 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)OCC1=CC=C(C=C1)OC)Br
|
Name
|
|
Quantity
|
46 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
3.1 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
6.3 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed toluene (2 mL)
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to room temperature
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)OCC1=CC=C(C=C1)OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78.8 mg | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |